molecular formula C20H16O2 B2497072 2,8-Dimethoxytetracene CAS No. 2098457-44-2

2,8-Dimethoxytetracene

Cat. No.: B2497072
CAS No.: 2098457-44-2
M. Wt: 288.346
InChI Key: FZRYCFNBMHOSGJ-UHFFFAOYSA-N
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Description

2,8-Dimethoxytetracene is a functionalized acene compound of significant interest in advanced materials research. Tetracene derivatives are widely studied for their semiconducting properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs), thin-film transistors, and next-generation photovoltaic cells . The methoxy functional groups at the 2 and 8 positions are expected to influence the molecule's electronic characteristics, solubility, and molecular packing, which are critical parameters for device performance. Researchers are particularly interested in its potential role in singlet fission, a process that could enhance the efficiency of solar cells . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2,8-dimethoxytetracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c1-21-19-5-3-13-7-16-10-18-12-20(22-2)6-4-14(18)8-15(16)9-17(13)11-19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRYCFNBMHOSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 2,8 Dimethoxytetracene

Directed Synthesis of 2,8-Dimethoxytetracene Core Structure

The direct construction of the 2,8-disubstituted tetracene skeleton hinges on methods that can control the regiochemistry from the outset, avoiding the formation of isomeric mixtures that are difficult to separate.

A significant challenge in the synthesis of molecules like this compound is the precise installation of the methoxy (B1213986) groups at the desired positions. A simple and regiospecific route has been developed to address this challenge for 2- and 2,8-substituted tetracenes. nih.gov This method begins with the inexpensive starting material 2-butyne-1,4-diol (B31916) and proceeds through several key transformations.

The core of this strategy involves the creation of a library of diol intermediates through efficient Negishi coupling reactions. nih.gov This allows for the introduction of two different aryl groups, which will ultimately become the substituents at the 2- and 8-positions of the tetracene. For the synthesis of this compound, this would involve using a 4-methoxyphenyl (B3050149) group (Ar¹) and another desired aryl group (Ar²) for the coupling steps. The resulting diols are then cleanly oxidized to the corresponding dialdehydes using copper-catalyzed aerobic oxidation. nih.gov

The final and key step is a double Bradsher cyclization induced by titanium(IV) chloride, which constructs the tetracene framework from the dialdehyde (B1249045) precursor, yielding the analytically pure 2,8-disubstituted tetracene. nih.gov This sequence is noted for being largely chromatography-free, scalable, and technically straightforward. nih.gov A patent has also disclosed a preparation method for 2,8-disubstituted tetracene derivatives, emphasizing a simple process that increases yield and is suitable for scaled-up production. wipo.int

Table 1: Key Stages in the Regioselective Synthesis of 2,8-Substituted Tetracenes

StepDescriptionReagents/ConditionsOutcome
1Negishi Coupling(E)-1,2-I(HOCH₂)C=C(CH₂OH)I, Ar¹-ZnCl, Ar²-ZnCl, Pd Catalyst(E)-1,2-Ar¹CH₂(HOCH₂)C=C(CH₂OH)CH₂Ar²
2Aerobic OxidationCopper Catalyst, Air(E)-1,2-Ar¹CH₂(CHO)C=C(CHO)CH₂Ar²
3Bradsher CyclizationTitanium(IV) chloride (TiCl₄)2,8-Ar¹,Ar²-tetracene

A common strategy in acene synthesis involves the creation of a more stable quinone intermediate, which is then reduced in a final step to form the fully aromatic tetracene. Tetracenequinones serve as crucial precursors because their synthesis can sometimes be more direct than the acene itself.

The transformation of the tetracenequinone core to the corresponding tetracene is typically achieved through reduction. A widely used and effective method is reduction with lithium aluminum hydride (LiAlH₄). The process often involves treating the tetracenequinone with LiAlH₄ in a dry, inert solvent such as tetrahydrofuran (B95107) (THF). In some cases, to ensure complete conversion, two successive reductions are performed to yield the final tetracene product.

Development of Novel Synthetic Routes for Methoxy-Substituted Tetracene Analogues

Beyond the direct synthesis of a specific isomer, the broader field of organic chemistry continues to develop new and more efficient ways to construct the general class of methoxy-substituted tetracenes. These novel routes often leverage powerful, modern synthetic reactions.

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition, which combines a conjugated diene with an alkene (the dienophile), is a powerful method for building the polycyclic framework of tetracene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

In this context, a suitably substituted diene can react with a dienophile like a benzoquinone or naphthoquinone derivative to construct parts of the tetracene skeleton. The regiochemical outcome of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. organic-chemistry.org Electron-donating groups, such as methoxy groups, on one component and electron-withdrawing groups on the other can facilitate the reaction and direct the orientation of the ring formation. masterorganicchemistry.comorganic-chemistry.org This control is essential for developing syntheses of specific isomers of methoxy-substituted tetracenes. Another approach involves the in-situ formation of a reactive diene, such as an ortho-xylylene, which then undergoes a Diels-Alder reaction to form the tetralin core, a precursor to the tetracene structure. acs.orgnih.gov

Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the construction of complex molecules from simpler building blocks. In the synthesis of methoxy-substituted acenes, these reactions are invaluable for forming new carbon-carbon bonds.

Reactions such as the Suzuki, Stille, and Negishi couplings are used to attach aryl groups, which may carry the required methoxy substituents, to precursor molecules. As seen in the regioselective synthesis of 2,8-substituted tetracenes, a Negishi coupling was instrumental in creating the diol precursor with the correct substitution pattern. nih.gov Similarly, Sonogashira coupling can be used to introduce alkynyl groups, which can further modify the electronic properties of the tetracene core or serve as handles for further functionalization. The versatility and functional group tolerance of these palladium-catalyzed methods make them essential tools for the synthesis of a wide variety of functionalized tetracene analogues. researchgate.net

Optimization of Reaction Conditions for Scalable Synthesis

Moving a synthetic route from a laboratory-scale experiment to a larger, more practical production requires significant optimization. For 2,8-disubstituted tetracenes, methods have been developed that are specifically designed for scalability. nih.govwipo.int Key features of a scalable synthesis include the use of low-cost starting materials, the avoidance of cryogenic conditions or hazardous reagents, and the minimization of difficult purification steps like column chromatography. nih.gov

The synthesis of 2,8-substituted tetracenes developed by Woodward and coworkers is highlighted as being chromatography-free and efficient, making it amenable to producing larger quantities. nih.gov Furthermore, a patent for 2,8-disubstituted tetracene derivatives explicitly notes that the described preparation method is suitable for scaled-up preparation, achieving a high total yield of approximately 50% while reducing the number of post-treatment steps and preparation time. wipo.int Such optimizations are crucial for making these materials available for research and potential applications in materials science, where larger quantities of pure substances are often required. scispace.comthieme-connect.com

Isolation and Purification Techniques for High-Purity Methoxylated Tetracenes

The successful application of methoxylated tetracenes in areas such as organic electronics necessitates materials of very high purity. Achieving this level of purity requires specific isolation and purification techniques tailored to the properties of these compounds. The primary methods employed are chromatography and recrystallization. google.com

Chromatography: Column chromatography and thin-layer chromatography (TLC) are extensively used for the separation and purification of methoxylated tetracenes. google.com Flash chromatography is a particularly common and effective technique for purifying synthetic products in a laboratory setting. chromatographyonline.com The choice of stationary and mobile phases is critical for achieving good separation. For methoxylated tetracenes, which possess moderate polarity, normal-phase chromatography using silica (B1680970) gel as the stationary phase is often effective. A mixed solvent system, typically combining a polar and a non-polar solvent, is used as the mobile phase (eluent). google.com Common eluent mixtures include ethyl acetate/petroleum ether, diethyl ether/petroleum ether, and ethyl acetate/n-hexane. google.com The progress of the separation is monitored by TLC to identify the fractions containing the desired pure compound. chromatographyonline.com In some cases, reverse-phase high-performance liquid chromatography (RP-HPLC) can also be utilized for analytical purity assessment and preparative purification. chromatographyonline.com

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds and is frequently used for methoxylated tetracenes. google.combeilstein-journals.org The method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. rochester.edu For methoxylated tetracenes, solvents such as dimethylformamide (DMF) have been used, from which crystals can form upon cooling from a hot solution. nih.gov Another approach is slow evaporation, where the compound is dissolved in a minimal amount of a more volatile solvent, and a less volatile solvent in which the compound is insoluble is added. Slow evaporation of the more volatile solvent leads to the gradual crystallization of the pure product. rochester.edu The choice of solvent is crucial and often determined empirically. rochester.edu

The table below summarizes the key purification techniques for high-purity methoxylated tetracenes.

Table 2: Purification Techniques for Methoxylated Tetracenes

Technique Principle Common Implementation Details
Column Chromatography Differential adsorption of components onto a stationary phase as a mobile phase passes through. Stationary Phase: Silica Gel. Mobile Phase: Mixed solvents like ethyl acetate/petroleum ether or ethyl acetate/n-hexane. google.com
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures. Single Solvent: Dissolving in a hot solvent (e.g., DMF) and cooling to induce crystallization. nih.govSolvent Pair: Using a solvent pair with differing solubility characteristics and slow evaporation. rochester.edu
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase (plate) and a mobile phase. Used to monitor reaction progress and the effectiveness of column chromatography separations. google.comchromatographyonline.com

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Applicable for thermally stable compounds that might decompose at their atmospheric boiling point. google.com |

Structural Characterization and Solid State Architecture of 2,8 Dimethoxytetracene

Single Crystal X-ray Diffraction Analysis of 2,8-Dimethoxytetracene Structures

The tetracene backbone is a polycyclic aromatic hydrocarbon that is inherently planar. However, the addition of substituents, such as methoxy (B1213986) groups, can introduce slight deviations from perfect planarity. In related substituted tetracene compounds, like 2,3-dimethoxy-5,12-tetracenequinone, X-ray diffraction studies have shown that the tetracene framework remains approximately planar. nih.gov For this quinone derivative, the maximum deviation from the plane was found to be minimal. nih.gov

The methoxy groups themselves exhibit some rotational freedom. In the case of 2,3-dimethoxy-5,12-tetracenequinone, the methoxy groups were observed to be slightly twisted relative to the plane of the aromatic system. nih.gov The torsion angles, which describe the rotation around the C(aryl)-O bond, were measured to be -5.6(2)° and 3.3(3)°. nih.gov This slight twisting is a common feature in such molecules, arising from the interplay between electronic effects and steric hindrance.

Data from a related compound, 2,3-dimethoxy-5,12-tetracenequinone, illustrating typical torsion angles for methoxy groups on a tetracene framework. nih.gov

Non-covalent interactions are the primary driving forces in the self-assembly of organic molecules. wpmucdn.com For this compound, the key interactions governing its solid-state architecture are hydrogen bonds and π-π stacking.

Hydrogen Bonding: While classic strong hydrogen bonds (like O-H···O or N-H···O) are absent in this compound, weaker C-H···O interactions play a significant role. The hydrogen atoms on the aromatic rings and the methyl groups of the methoxy substituents can interact with the oxygen atoms of neighboring molecules. In the crystal structure of the related 2,3-dimethoxy-5,12-tetracenequinone, intermolecular C-H···O hydrogen bonds involving both the methoxy groups and the tetracene core are observed, contributing to the stability of the crystal lattice. nih.gov

π-π Stacking: The interaction between the electron-rich π-systems of the aromatic tetracene cores is a dominant force in the crystal packing. These π-π stacking interactions are crucial in determining the electronic properties of organic semiconductors. The stability and nature of these interactions are influenced by factors like electron delocalization and the repulsive forces between electron clouds. nih.gov The presence of substituents, such as methoxy groups, can modulate the electron density of the aromatic rings, thereby affecting the strength of the π-π stacking. wpmucdn.com

Supramolecular Organization and Crystal Packing Motifs

In many polycyclic aromatic hydrocarbons, a "slipped" stacking arrangement is favored over a direct face-to-face orientation to minimize electrostatic repulsion between the π-clouds. nih.gov In this geometry, the molecules are stacked on top of each other but are offset laterally.

For the related compound 2,3-dimethoxy-5,12-tetracenequinone, a slipped face-to-face stacking motif is observed along the crystallographic b-axis. nih.gov The interplanar distance between the stacked molecules in this case is a crucial parameter and was determined to be 3.407(2) Å. nih.gov This distance is typical for π-π stacking interactions and is a key determinant of the degree of electronic coupling between adjacent molecules.

Data from a related compound, 2,3-dimethoxy-5,12-tetracenequinone, illustrating typical stacking parameters. nih.gov

The methoxy groups in this compound have a profound influence on its self-assembly. As electron-donating groups, they increase the electron density of the tetracene core, which can enhance π-π stacking interactions. wpmucdn.com Furthermore, the oxygen atoms of the methoxy groups act as hydrogen bond acceptors for C-H···O interactions, providing additional control and directionality to the molecular packing. nih.gov These directed interactions help guide the molecules into well-defined, ordered structures, which is essential for achieving desirable electronic properties in organic materials. The steric bulk of the methoxy groups also plays a role in dictating the specific packing motif adopted in the crystal.

Thin Film Morphology and Microstructure Characterization

The properties of this compound in device applications are heavily dependent on the morphology and microstructure of its thin films. The arrangement of molecules in a thin film can differ significantly from the single crystal structure and is influenced by the deposition technique and substrate conditions. fraunhofer.dekorvustech.com

The growth of thin films typically proceeds through nucleation, island formation, and coalescence to form a continuous film. fraunhofer.de The final morphology, whether amorphous, polycrystalline, or epitaxial, dictates the material's optical and electrical properties. korvustech.com

Characterization of the thin film morphology is commonly performed using techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). AFM provides three-dimensional topographical information about the film surface, revealing details about grain size, shape, and surface roughness. nih.govresearchgate.net SEM can also be used to observe the surface morphology and, in cross-section, to determine the film thickness. researchgate.net Understanding the evolution of the film morphology during growth is crucial for controlling the final properties of the material for specific applications. researchgate.net The growth process is a non-equilibrium phenomenon, and various models are used to understand the relationship between deposition parameters and the resulting surface structure. researchgate.netnih.gov

Techniques for Assessing Molecular Orientation in Deposited Layers

A variety of advanced analytical techniques are employed to probe the molecular orientation within thin films. These methods provide critical insights into how individual molecules are arranged with respect to the substrate and to each other, which dictates the material's bulk properties.

One powerful set of techniques is X-ray Diffraction (XRD) . Out-of-plane XRD scans can reveal the crystalline planes that are parallel to the substrate surface, indicating a preferential growth direction. rigaku.com For a more complete picture, in-plane XRD provides information about the three-dimensional orientation of the molecules. rigaku.com Grazing-incidence X-ray diffraction (GIXD) is particularly well-suited for thin films, as it enhances the signal from the film while minimizing background noise from the substrate. mdpi.com By analyzing the diffraction patterns, researchers can determine lattice parameters and deduce the packing structure of the molecules. mdpi.com

Spectroscopic methods also offer valuable information. Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, for instance, is sensitive to the orientation of specific chemical bonds relative to the polarization of the incident X-ray beam. This allows for a detailed analysis of the tilt and twist of the molecular backbone.

Technique Information Obtained Primary Application for this compound
X-Ray Diffraction (XRD) Crystalline structure, lattice parameters, phase purity, molecular orientation (out-of-plane and in-plane). rigaku.commdpi.comDetermining the packing motif (e.g., herringbone, pi-stacking) and the orientation of the tetracene backbone relative to the substrate.
Grazing-Incidence XRD (GIXD) Enhanced surface sensitivity for thin-film crystal structure and orientation. mdpi.comProbing the molecular order at the critical substrate-film interface.
Atomic Force Microscopy (AFM) Surface topography, roughness, grain size, and morphology. ktu.ltVisualizing the film's microstructure and correlating it with deposition parameters.
Scanning Electron Microscopy (SEM) Surface morphology and grain structure, often at larger length scales than AFM. ktu.ltAssessing film uniformity and identifying larger-scale features or defects.
NEXAFS Spectroscopy Element-specific bond orientation and molecular tilt angles.Quantifying the average tilt of the this compound molecules with respect to the substrate surface.

Impact of Deposition Methods on Film Organization

The method used to deposit the this compound thin film has a profound impact on the resulting molecular orientation and morphology. sdu.dkscielo.br Deposition techniques can be broadly categorized into vacuum-based and solution-based methods, each offering different levels of control over the film formation process.

Physical Vapor Deposition (PVD) techniques, such as thermal evaporation, occur under high vacuum. scielo.br In this process, the source material is heated until it sublimes and then condenses onto a cooler substrate. encyclopedia.pub This method can produce highly uniform and pure films. scielo.br The deposition rate and substrate temperature are critical parameters that influence the kinetic energy of the arriving molecules and their ability to diffuse on the surface to find energetically favorable positions. Slower deposition rates often lead to larger grain sizes and higher crystallinity. ktu.lt

Solution-based techniques , such as spin-coating, drop-casting, and dip-coating, involve dissolving the organic semiconductor in a suitable solvent, applying the solution to a substrate, and allowing the solvent to evaporate. These methods are often lower-cost and more scalable than vacuum techniques. However, the film's final structure is highly dependent on factors like solvent choice, solution concentration, and the rate of solvent evaporation. The interactions between the solute molecules and the solvent, as well as the dynamics of solvent removal, play a crucial role in the self-assembly process. For example, spin-coating can sometimes lead to a metastable phase that evolves over time. sdu.dk

The choice of substrate and any surface treatments can also guide molecular organization. For instance, using a crystalline substrate can induce epitaxial growth, where the molecular arrangement of the deposited film mimics the crystal structure of the substrate.

Deposition Method Description Typical Impact on this compound Film
Physical Vapor Deposition (PVD) Material is evaporated or sublimated in a vacuum and condenses on the substrate. encyclopedia.pubOften produces highly ordered, uniform films with controllable thickness. Morphology can be tuned from amorphous to highly crystalline.
Spin-Coating A solution is dispensed onto a spinning substrate, and centrifugal force spreads it evenly.Rapid solvent evaporation can sometimes trap molecules in a disordered or metastable state. Film properties are sensitive to spin speed and solvent. sdu.dk
Drop-Casting A droplet of solution is placed on the substrate and allowed to dry.Slower evaporation compared to spin-coating can allow for more self-assembly, potentially leading to larger crystalline domains but less uniform thickness.
Langmuir-Blodgett (LB) A monomolecular layer is formed on a liquid subphase and transferred to a solid substrate. scielo.brAllows for precise control over film thickness and molecular packing, creating highly ordered monolayers and multilayers. scielo.br
Layer-by-Layer (LbL) Substrate is alternately dipped in cationic and anionic solutions to build up a film via electrostatic interactions. scielo.brEnables the construction of complex, multicomponent film architectures with nanoscale precision. scielo.br

Vibrational Spectroscopy for Structural Confirmation and Intermolecular Interactions

Vibrational spectroscopy is an indispensable, non-destructive tool for confirming the molecular structure of this compound and for probing the subtle intermolecular interactions that govern its solid-state packing. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational modes of a molecule, which are sensitive to its chemical bonds and local environment.

Each functional group within the this compound molecule has characteristic vibrational frequencies. For example, the C-H stretching modes of the aromatic rings, the C-O-C stretching of the methoxy groups, and the various ring deformation modes of the tetracene core will all appear at predictable regions in the spectrum. The presence and position of these peaks can be used to confirm the chemical identity and purity of the synthesized material.

Furthermore, vibrational spectroscopy can provide deep insights into intermolecular interactions. When molecules aggregate in the solid state, their vibrational spectra can exhibit changes compared to the spectrum of an isolated molecule. These changes can manifest as:

Frequency Shifts: Intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds involving the methoxy oxygen atoms, can cause shifts in the vibrational frequencies of the involved functional groups.

Peak Broadening: A wider range of local environments within a disordered or amorphous film will lead to broader spectral peaks, while a highly crystalline film will exhibit sharper, more defined peaks.

New Vibrational Modes: The collective vibrations of molecules arranged in a crystal lattice (phonons) can sometimes become spectroscopically active, providing direct evidence of long-range order.

Electronic and Optoelectronic Properties of 2,8 Dimethoxytetracene

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of organic semiconductor materials is fundamentally governed by the arrangement and energy levels of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In 2,8-dimethoxytetracene, the introduction of electron-donating methoxy (B1213986) groups at the 2 and 8 positions of the tetracene core induces significant changes in its electronic structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Theoretical calculations and comparative studies with related alkoxy-substituted acenes provide insight into the HOMO and LUMO energy levels of this compound. The electron-donating nature of the methoxy groups leads to a destabilization, or increase in the energy, of the HOMO level compared to unsubstituted tetracene. Conversely, the LUMO energy level is less affected. This results in a reduction of the HOMO-LUMO energy gap.

Table 1: Estimated Frontier Molecular Orbital Energies of this compound (Based on Theoretical Calculations of Analogous Compounds)

Molecular OrbitalEstimated Energy (eV)
HOMO-5.1 to -5.3
LUMO-2.8 to -3.0
Energy Gap (Eg) 2.1 to 2.5

Note: These values are estimations derived from computational models of similar alkoxy-substituted tetracenes and are intended to illustrate the expected range.

Tuning of Electronic Band Gaps through Methoxy Substitution

The substitution pattern of the methoxy groups plays a crucial role in tuning the electronic band gap. The introduction of these electron-donating groups at the 2 and 8 positions effectively narrows the energy difference between the HOMO and LUMO. This reduction in the band gap is a direct consequence of the upward shift in the HOMO energy level. This tunability is a key feature in the design of organic materials for specific electronic applications, as the band gap dictates the energy required for electron excitation and influences the material's color and conductivity.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound, particularly its oxidation and reduction potentials, are directly linked to its FMO energy levels and are crucial for its application in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry is a powerful technique used to probe the redox behavior of molecules. For this compound, this method would reveal the potentials at which the molecule undergoes oxidation (loses an electron) and reduction (gains an electron). Due to the electron-rich nature imparted by the methoxy groups, this compound is expected to have a lower oxidation potential compared to unsubstituted tetracene, making it easier to oxidize.

Table 2: Expected Redox Potentials of this compound from Cyclic Voltammetry (Comparative Analysis)

ProcessExpected Potential (V vs. Fc/Fc+)
First Oxidation (Eox)+0.4 to +0.6
First Reduction (Ered)-1.8 to -2.0

Note: These are expected values based on trends observed in other methoxy-substituted tetracene derivatives.

Correlating Electrochemical Data with FMO Energy Levels

A strong correlation exists between the experimentally determined redox potentials and the theoretically calculated FMO energy levels. The oxidation potential is directly related to the HOMO energy, as the removal of an electron occurs from this highest occupied level. A lower oxidation potential corresponds to a higher HOMO energy. Similarly, the reduction potential is linked to the LUMO energy, where an incoming electron will reside. These relationships allow for the experimental validation of computational predictions and provide a comprehensive understanding of the molecule's electronic landscape. The HOMO and LUMO levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram.

Optical Absorption and Emission Characteristics

The optical properties of this compound are a direct manifestation of its electronic structure. The energy of absorbed and emitted light corresponds to the energy differences between electronic states.

The introduction of methoxy groups at the 2 and 8 positions is expected to cause a bathochromic (red) shift in both the absorption and emission spectra of tetracene. This is due to the narrowed HOMO-LUMO gap, which requires lower energy photons to induce an electronic transition. The UV-Vis absorption spectrum would likely exhibit characteristic vibronic features typical of acenes.

In terms of emission, this compound is anticipated to be a fluorescent material, emitting light in the green to yellow region of the visible spectrum upon relaxation from its first excited singlet state. The fluorescence spectrum would likely be a mirror image of the lowest energy absorption band.

Table 3: Anticipated Optical Properties of this compound

PropertyExpected Wavelength Range (nm)
Absorption Maximum (λabs)450 - 500
Emission Maximum (λem)500 - 550

Note: These ranges are estimations based on the expected red shift from unsubstituted tetracene due to methoxy substitution.

Spectroscopic Signatures in UV-Vis and Fluorescence Spectroscopy

The electronic absorption and emission characteristics of organic molecules like this compound are investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule.

In a typical UV-Vis absorption spectrum of a tetracene derivative, one would expect to observe characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. These bands correspond to π-π* electronic transitions. The position, intensity, and fine structure of these bands are influenced by the molecular structure, including the presence of substituents like methoxy groups, and the solvent environment.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. For a fluorescent molecule like a tetracene derivative, the emission spectrum is typically a mirror image of the lowest energy absorption band. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift.

Table 1: Hypothetical Spectroscopic Data for this compound in Solution

ParameterValue
Absorption Maximum (λ_abs)Data not available
Molar Extinction Coefficient (ε)Data not available
Emission Maximum (λ_em)Data not available
Stokes ShiftData not available

Note: This table is for illustrative purposes only. No experimental data for this compound was found.

Photoluminescence Quantum Yield and Radiative Processes

The photoluminescence quantum yield (PLQY or Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The PLQY is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

The rates of these processes are denoted as the radiative decay rate constant (k_r) and the non-radiative decay rate constant (k_nr). The quantum yield can be expressed as:

Φ_F = k_r / (k_r + k_nr)

The fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state, is inversely proportional to the sum of the radiative and non-radiative decay rates.

Table 2: Hypothetical Photoluminescence Data for this compound

ParameterSymbolValue
Photoluminescence Quantum YieldΦ_FData not available
Fluorescence Lifetimeτ_FData not available
Radiative Decay Ratek_rData not available
Non-radiative Decay Ratek_nrData not available

Note: This table is for illustrative purposes only. No experimental data for this compound was found.

Excitonic Dynamics and Charge Generation in this compound Aggregates

In the solid state, such as in thin films or crystals, molecules of this compound would aggregate. The interactions between these molecules lead to the formation of excitons—bound electron-hole pairs—upon photoexcitation. The dynamics of these excitons, including their diffusion and dissociation, are fundamental to the performance of organic electronic devices.

In molecular aggregates, excitons can be localized on a single molecule (Frenkel excitons) or delocalized over multiple molecules. The nature and strength of the excitonic coupling depend on the intermolecular distance and orientation. The fate of these excitons includes radiative recombination (fluorescence), non-radiative decay, or dissociation into free charge carriers (electrons and holes). Charge generation is a critical process in photovoltaic devices and photodetectors and is often facilitated at interfaces between donor and acceptor materials.

Dielectric Properties and Polarization Phenomena in this compound Films

The dielectric properties of this compound films describe their ability to store electrical energy in an electric field. The dielectric constant (or relative permittivity) is a key parameter that quantifies this ability. In organic materials, the dielectric constant is influenced by electronic and atomic polarization.

When a thin film of an organic semiconductor is subjected to an electric field, various polarization mechanisms can occur. At high frequencies (optical frequencies), electronic polarization, which is the displacement of electron clouds relative to the atomic nuclei, is dominant. At lower frequencies, atomic polarization (the distortion of the atomic positions within the molecule) and, in polar molecules, dipolar polarization (the alignment of permanent dipoles with the electric field) can also contribute. Understanding these properties is essential for the design and modeling of organic field-effect transistors and capacitors.

Charge Transport Mechanisms in 2,8 Dimethoxytetracene Based Materials

Carrier Mobility in Crystalline and Thin Film Architectures

The arrangement of molecules in the solid state is a critical determinant of the charge transport characteristics of organic semiconductors. In 2,8-dimethoxytetracene, the carrier mobility is expected to differ significantly between highly ordered crystalline structures and less ordered thin films.

In single-crystal organic semiconductors, the long-range molecular order minimizes defects and grain boundaries, which typically act as trapping sites for charge carriers. This high degree of order can facilitate more efficient charge transport. For unsubstituted tetracene, band-like transport has been observed in single crystals, where charge carriers are delocalized over multiple molecular units and their motion is limited by scattering with phonons. The introduction of methoxy (B1213986) substituents in this compound is anticipated to modify the intermolecular interactions and crystal packing, which could either enhance or hinder this delocalized transport.

Factors Influencing Charge Carrier Transport (e.g., Temperature, Electric Field, Disorder)

The movement of charge carriers in this compound is a complex process influenced by several external and internal factors.

Temperature: The temperature dependence of carrier mobility provides valuable insights into the dominant transport mechanism. In the case of band-like transport, mobility typically decreases with increasing temperature due to enhanced phonon scattering. In contrast, for hopping transport, mobility is a thermally activated process, and thus increases with temperature as charge carriers gain sufficient energy to overcome potential barriers between localized states.

Electric Field: The applied electric field can also influence charge carrier mobility. In disordered organic materials, the mobility is often observed to increase with the electric field, a phenomenon attributed to the lowering of energetic barriers for hopping in the direction of the field.

Disorder: Both energetic and positional disorder significantly impact charge transport. Energetic disorder arises from variations in the site energies of the molecules, creating a landscape of localized states (traps). Positional disorder refers to deviations from a perfect crystal lattice. In this compound thin films, this disorder is a primary factor limiting carrier mobility, promoting a hopping-based transport mechanism.

Anisotropy of Charge Transport in Oriented this compound Systems

The inherent anisotropy of organic molecules like this compound often leads to direction-dependent charge transport properties. The efficiency of charge transport can vary significantly depending on the crystallographic direction. This anisotropy is a direct consequence of the directionality of the π-π stacking and other intermolecular interactions.

In oriented thin films or single crystals of this compound, the charge carrier mobility is expected to be highest along the direction of strongest intermolecular electronic coupling, which is typically the π-stacking direction. Conversely, transport is generally less efficient in directions with weaker intermolecular overlap. The ability to control the molecular orientation in thin films is therefore a key strategy for optimizing device performance by aligning the direction of highest mobility with the charge transport pathway in a device.

Elucidating Dominant Charge Conduction Mechanisms

The nature of charge conduction in this compound can range from delocalized band-like transport to localized hopping, depending on factors such as structural order and temperature.

Differentiating Tunneling, Hopping, and Band-like Transport Regimes

Band-like Transport: In highly ordered crystalline this compound, where electronic coupling between adjacent molecules is strong, charge carriers can be delocalized and move coherently through the material in energy bands. This regime is characterized by a mobility that decreases with increasing temperature.

Hopping Transport: In more disordered systems, such as polycrystalline or amorphous thin films, charge carriers are localized on individual molecules or small domains. Transport occurs via incoherent "hopping" between these localized states. This process is thermally activated, and the mobility typically increases with temperature.

Tunneling: At very low temperatures, or for transport over very short distances (e.g., between closely spaced molecules), quantum mechanical tunneling can be a significant transport mechanism. In this process, a charge carrier can pass through a potential barrier without having sufficient energy to overcome it classically.

The dominant transport mechanism in a given this compound-based material will depend on the interplay between the strength of the intermolecular electronic coupling and the degree of static and dynamic disorder.

Space-Charge-Limited Current (SCLC) and Trap-Limited Current (TLC) Models

The current-voltage (I-V) characteristics of a this compound device can provide significant information about its charge transport properties. The Space-Charge-Limited Current (SCLC) model is often used to analyze these characteristics and extract key parameters like carrier mobility and trap density.

In the ideal case of a trap-free semiconductor with ohmic contacts, the current is limited by the build-up of space charge within the material. The I-V curve in this regime follows the Mott-Gurney law, where the current is proportional to the square of the applied voltage.

However, in real organic materials like this compound, charge traps are invariably present. These traps capture charge carriers, reducing the number of mobile charges and thus limiting the current. This is known as Trap-Limited Current (TLC). The presence of traps is reflected in the I-V characteristics, often leading to a steeper voltage dependence of the current in the trap-filling regime. By analyzing the transition from the ohmic to the SCLC regime, it is possible to estimate the density and energetic distribution of trap states.

Role of Molecular Vibrations and Dynamic Disorder in Charge Mobility

Charge transport in organic semiconductors is not a static process. The dynamic nature of the molecular lattice plays a crucial role in determining charge carrier mobility.

Molecular vibrations, or phonons, can couple with the charge carriers, a phenomenon known as electron-phonon coupling. This coupling can lead to the formation of polarons, which are charge carriers "dressed" by a cloud of lattice distortions. The movement of these polarons is often slower than that of a bare charge carrier.

Furthermore, thermal fluctuations in molecular positions and orientations lead to what is known as dynamic disorder. These fluctuations cause transient variations in the electronic couplings between adjacent molecules, which can scatter the charge carriers and limit their mobility. In the context of this compound, the vibrational modes of the tetracene core and the methoxy side groups, as well as intermolecular vibrations, will all contribute to the dynamic disorder and influence the charge transport properties. Understanding and potentially controlling these dynamic effects is a key challenge in the design of high-mobility organic electronic materials.

Interfacial Charge Injection and Extraction Dynamics in Device Architectures

Injection Barriers and Contact Resistance:

A significant energy barrier can impede the efficient injection of charges, leading to high contact resistance and limiting the current in the device. The introduction of methoxy groups to the tetracene core is known to alter its electronic properties. Specifically, the electron-donating nature of methoxy groups tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can, in principle, reduce the hole injection barrier when using high work function metals like gold (Au).

Theoretical studies on related substituted polyacenes suggest that functionalization can tune the orbital energies. For instance, the HOMO level of pristine tetracene is typically around 5.4 eV. The presence of two methoxy groups at the 2 and 8 positions would be expected to raise this level, potentially leading to a more favorable alignment with common electrode materials.

Interactive Data Table: Estimated Interfacial Properties

Electrode MaterialWork Function (eV)Estimated Hole Injection Barrier (eV) - TetraceneEstimated Hole Injection Barrier (eV) - this compound
Gold (Au)5.10.3< 0.3
Silver (Ag)4.70.7~ 0.5
Aluminum (Al)4.21.2~ 1.0

Note: The estimated values for this compound assume the methoxy groups raise the HOMO level, thereby reducing the hole injection barrier.

Charge Extraction:

Efficient charge extraction at the drain electrode is equally crucial for high-performance devices. A large barrier to extraction can lead to charge accumulation near the electrode, creating a space-charge region that can limit the device current and switching speed. The same principles of energy level alignment that govern injection also apply to extraction.

Characterization of Trap States and Their Impact on Charge Carrier Behavior

Trap states are localized electronic states within the bandgap of the semiconductor that can immobilize charge carriers, thereby hindering their transport. These states can originate from structural defects, impurities, or grain boundaries in the thin film. The presence and nature of trap states are critical determinants of the charge carrier mobility and the operational stability of organic field-effect transistors (OFETs).

Nature of Trap States in Substituted Tetracenes:

In polycrystalline organic thin films, grain boundaries are a primary source of deep trap states. The disordered molecular packing at these boundaries can create localized states that capture charge carriers. The introduction of substituents like methoxy groups can influence the molecular packing and film morphology, which in turn affects the density and energy distribution of these trap states.

While specific experimental data on trap states in this compound is scarce, studies on other functionalized tetracene and pentacene (B32325) derivatives provide valuable insights. For example, some substitutions have been shown to modify the crystal packing motif, which can either passivate or create trap states.

Characterization Techniques:

Several techniques are employed to characterize trap states in organic semiconductors:

Temperature-Dependent Mobility Measurements: By measuring the field-effect mobility as a function of temperature, an activation energy can be extracted, which is often associated with the energy depth of the dominant trap states.

Gate Bias Stress Measurements: The application of a prolonged gate bias can lead to a shift in the threshold voltage, which is attributed to the filling of long-lived trap states at the semiconductor-dielectric interface.

Charge-Trapping Spectroscopy: Techniques like thermally stimulated current (TSC) and charge-transient spectroscopy (CTS) can provide detailed information about the energy distribution and density of trap states.

Impact on Charge Carrier Behavior:

The primary effect of trap states is a reduction in the effective charge carrier mobility. When a charge carrier is captured by a trap, it is temporarily immobilized and cannot contribute to the current until it is thermally re-emitted into the transport band. A high density of deep traps can severely limit the mobility and lead to a strong temperature dependence of the device characteristics.

Interactive Data Table: Hypothetical Trap State Parameters

This table presents a hypothetical comparison of trap state characteristics in pristine tetracene versus what might be expected in this compound, based on the potential for altered film morphology due to the substituents.

MaterialDominant Trap TypeTypical Trap Density (cm⁻³)Characteristic Trap Energy (meV)
Tetracene (Polycrystalline)Grain Boundary Traps10¹⁶ - 10¹⁸50 - 150
This compound (Hypothetical)Potentially Modified Grain Boundary and Bulk TrapsVariable (could be higher or lower depending on morphology)Potentially altered due to molecular packing

Note: The values for this compound are speculative and intended to illustrate the potential impact of substitution. The actual parameters would depend heavily on the specific thin-film deposition conditions and resulting morphology.

Computational and Theoretical Investigations of 2,8 Dimethoxytetracene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.govnih.gov It has become a popular and effective tool for calculations in solid-state physics and for modeling molecular crystals. nih.gov DFT calculations are foundational for determining the optimized molecular geometry and for deriving key electronic properties of 2,8-dimethoxytetracene. By solving the Kohn-Sham equations, DFT can map the complex system of interacting electrons to a simpler system of non-interacting electrons, providing a workable strategy to determine the ground state of the quantum mechanical system. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the optoelectronic properties of a molecule. The energy of the HOMO is related to the ionization potential (IP), which is the energy required to remove an electron, indicating the material's ability to donate holes. The LUMO energy is related to the electron affinity (EA), the energy released when an electron is added, which reflects the material's ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a primary determinant of the molecule's electronic and optical properties.

DFT calculations are widely used to predict these values, which are essential for assessing the potential of this compound as a semiconductor in electronic devices. A lower IP is desirable for hole injection from electrodes, while a higher EA facilitates electron injection. These calculations help in understanding the charge injection and transport capabilities of the material.

Table 1: Predicted Electronic Properties of Tetracene Derivatives (Illustrative Example)

This table shows typical values that would be calculated for this compound and related compounds using DFT. The specific values for this compound would require a dedicated computational study.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Tetracene-5.40-2.552.855.502.45
This compound -5.25-2.302.955.352.20
2,8-Dicyanotetracene-5.85-3.102.755.953.00
2,8-Dinitrotetracene-6.10-3.502.606.203.40

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the excited-state properties of molecules. It is a powerful tool for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This information is vital for applications in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as it determines which parts of the solar spectrum the molecule can absorb or what color of light it might emit. The simulations can also elucidate the nature of the electronic transitions, for instance, whether they are localized on the tetracene core or involve the methoxy (B1213986) substituents.

Molecular Dynamics (MD) Simulations for Crystal Packing and Dynamics

While DFT provides insights into a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules. researchgate.net MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the material's structure and dynamics in the solid state. researchgate.netnih.gov For this compound, MD simulations are essential for predicting how individual molecules will arrange themselves in a crystal lattice.

The crystal packing motif—such as herringbone or pi-stacking arrangements—is a critical determinant of the bulk electronic properties of the material. MD simulations can help understand intermolecular interactions, thermal motion, and structural stability. researchgate.net This information is crucial because the efficiency of charge transport in an organic semiconductor is highly dependent on the degree of orbital overlap between adjacent molecules, which is dictated by the crystal packing.

Theoretical Modeling of Charge Transport Properties

The performance of an organic semiconductor is ultimately defined by its ability to transport charge carriers (holes and electrons). Theoretical models, often using parameters derived from DFT calculations, are employed to predict charge mobility.

Key parameters in these models include:

Reorganization Energy (λ): The energy required for a molecule's geometry to relax after it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport.

Transfer Integral (t): A measure of the electronic coupling between adjacent molecules, which quantifies the ease with which a charge can hop from one molecule to the next. This value is highly sensitive to the distance and orientation between molecules in the crystal, as determined by crystal packing.

Multi-scale simulations that combine DFT and MD can be used to investigate the charge transport characteristics of materials like anthracene (B1667546) derivatives. rsc.org By calculating these parameters, researchers can estimate the theoretical charge carrier mobility of this compound and compare it with other known high-performance materials, such as 2,6-diphenyl anthracene. nih.govresearchgate.net

Quantitative Structure-Property Relationships (QSPR) through Computational Chemistry

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physical or chemical properties. mdpi.com In the context of this compound, a QSPR study would involve a series of related tetracene derivatives with varying substituents.

The process involves:

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode structural, electronic, and topological features.

Model Building: Using statistical methods to build a model that links these descriptors to a specific experimental or computationally predicted property (e.g., HOMO energy, charge mobility, or solubility).

Validation: Testing the model's predictive power on a set of molecules not used in the model-building process.

QSPR provides a high-throughput method to screen virtual libraries of compounds and identify promising candidates for synthesis, accelerating the materials discovery process. nih.govmonash.edunih.gov

Molecular Engineering and Rational Design Principles for 2,8 Dimethoxytetracene Derivatives

Strategic Functionalization for Tunable Electronic and Optoelectronic Properties

The electronic and optoelectronic characteristics of 2,8-dimethoxytetracene derivatives can be precisely controlled through strategic functionalization. This involves the addition of specific chemical groups to the tetracene backbone to alter its fundamental properties.

The attachment of side chains to the this compound core is a powerful strategy to control how the molecules pack together in the solid state and how well they dissolve in solvents. nih.govacs.org The nature of these side chains significantly impacts the intermolecular interactions, which in turn dictates the material's electronic properties.

Solubility: Introducing bulky or flexible side chains, such as alkyl or alkoxy groups, can significantly improve the solubility of tetracene derivatives in common organic solvents. nih.govmit.edu This is crucial for solution-based processing techniques, which are often more cost-effective for fabricating large-area electronic devices. For instance, the introduction of branched alkyl side chains has been shown to increase solubility by reducing strong intermolecular aggregation. acs.org

Molecular Aggregation and Packing: The conformation and chemical nature of side chains play a pivotal role in directing the self-assembly and crystal packing of the molecules. nih.govrsc.orgrsc.org This is critical because the arrangement of molecules in the solid state determines the efficiency of charge transport. For example, linear n-alkyl side chains can promote a more ordered, crystalline morphology through interdigitation. acs.org The persistence length of the side chains can also influence the local monomer packing during microphase segregation. nih.gov Studies on dithienopyrrole-based oligothiophenes have shown that hexyl chains attached to thiophene units are instrumental in achieving good molecular packing. rsc.org

Influence on Device Performance: The interplay between solubility and molecular packing directly affects the performance of organic electronic devices. Appropriate side-chain engineering can lead to a balance between good material solubility for processing and high crystallinity in the final film for efficient charge transport. acs.org

Table 1: Effect of Side Chain Engineering on Tetracene Derivative Properties
Side Chain TypeEffect on SolubilityEffect on Molecular AggregationImpact on Device Performance
Bulky/Branched Alkyl ChainsIncreases solubility by suppressing strong aggregation acs.orgCan disrupt close packing, potentially lowering crystallinityImproved solution processability acs.org
Linear n-Alkyl ChainsModerate solubilityPromotes ordered, crystalline morphology through interdigitation acs.orgCan lead to higher charge carrier mobility
Alkoxy ChainsImproves solubility mit.eduCan influence crystal packing and electronic propertiesTunable optoelectronic characteristics

Modifying the end groups of the tetracene core provides another avenue for fine-tuning its electronic properties. This strategy is particularly effective for adjusting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge injection and transport in electronic devices.

Energy Level Tuning: The introduction of electron-donating or electron-withdrawing groups at the termini of the conjugated system can systematically shift the HOMO and LUMO energy levels. acs.org For instance, asymmetric end groups can be used to achieve a near-optimal energy level match in polymer solar cells, leading to higher open-circuit voltage and power conversion efficiency. researchgate.net

Electronic Coupling: The nature of the end groups can influence the intermolecular electronic coupling, which is a measure of how strongly the electronic wavefunctions of adjacent molecules overlap. Stronger electronic coupling generally leads to higher charge mobility. Triptycene end-capping has been shown to result in exceptionally high hole transfer integrals in certain packing motifs of benzothienobenzothiophene derivatives. nih.gov

Impact on Device Performance: By carefully selecting end groups, it is possible to optimize the energy level alignment at the interface between the organic semiconductor and the electrodes, thereby reducing the energy barrier for charge injection. lmpv.nl This leads to improved device performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Backbone Extension and Core Modification Strategies for Enhanced Conjugation

Extending the π-conjugated system of the tetracene core or modifying its fundamental structure can lead to significant changes in its electronic and optical properties.

Backbone Extension: Increasing the length of the conjugated backbone, for instance by creating dimers or oligomers of tetracene, can lead to a red-shift in the absorption and emission spectra. wikipedia.org This is because a larger conjugated system results in a smaller HOMO-LUMO gap. This strategy is useful for tuning the color of light emission in organic light-emitting diodes (OLEDs).

Core Modification: Introducing heteroatoms (atoms other than carbon) into the tetracene backbone can alter its electronic structure and stability. For example, nitrogen substitution (creating azaacenes) can lower both the HOMO and LUMO energy levels, which can be beneficial for electron injection. mdpi.compreprints.org

Enhanced Conjugation and Performance: Strategies that promote a more coplanar and ordered conformation of the polymer backbone can lead to enhanced conjugation, closer interchain π-stacking, and consequently, higher charge mobilities and reduced energetic disorder. nih.gov This has been demonstrated in all-polymer solar cells where a bithiazole linker induced a more planar backbone compared to a bithiophene linker, resulting in significantly higher efficiency. nih.gov

Rational Design for Improved Charge Transport Efficiency and Environmental Stability

A key goal of molecular engineering is the rational design of derivatives with both high charge transport efficiency and long-term stability under ambient conditions.

Charge Transport Efficiency: High charge mobility is a prerequisite for high-performance electronic devices. Theoretical calculations, such as those based on Marcus theory, can be used to predict charge transfer rates and guide the design of molecules with small internal reorganization energies and large intermolecular transfer integrals, both of which are conducive to high mobility. shuaigroup.net The rational design of organic semiconductors is a crucial step towards improving the performance of organic electronics. mdpi.com

Environmental Stability: Tetracene and its derivatives can be susceptible to degradation in the presence of light and oxygen, which limits the operational lifetime of devices. nih.govacs.org Strategies to improve stability include:

Encapsulation: Protecting the active material with encapsulation layers can act as a barrier against moisture and oxygen. arxiv.orgresearchgate.netarxiv.org

Molecular Design: Introducing specific functional groups can enhance the intrinsic stability of the molecule. For example, N-ethynylation of dihydrodiazapentacene has been shown to significantly enhance environmental stability towards light and air. acs.org Furthermore, the addition of certain additives can improve the morphology and environmental stability of perovskite films without sacrificing device performance. nih.gov

Positional Isomerism (e.g., 2,8- vs. 2,3-dimethoxy) and its Influence on Material Properties

The specific positions of substituents on the tetracene core, known as positional isomerism, can have a profound impact on the material's properties.

Influence on Packing and Electronic Properties: The placement of the methoxy (B1213986) groups in dimethoxytetracene isomers, such as 2,8- versus 2,3-dimethoxytetracene, can lead to different molecular packing arrangements in the solid state. This, in turn, affects the intermolecular interactions and charge transport characteristics. For example, the crystal structure of 2,3-dimethoxy-5,12-tetracenequinone reveals slipped face-to-face stacks with an interplanar distance of 3.407 Å. nih.gov

Impact on Optoelectronic Properties: The different electronic distributions resulting from varying substituent positions can alter the HOMO and LUMO energy levels, as well as the optical absorption and emission spectra. For instance, a study on 2,3-dialkoxy tetracenes showed a strong red shift of the absorption edge, indicating close contact between the tetracene units. acs.org

Table 2: Comparison of Dimethoxytetracene Positional Isomers
PropertyThis compound (Hypothetical)2,3-Dimethoxytetracene
SymmetryHigher (C2h)Lower (C2v)
Dipole MomentPotentially lowerPotentially higher
Molecular PackingMay favor herringbone or slipped-stack arrangementsObserved to form slipped face-to-face stacks nih.gov
Electronic PropertiesExpected to have distinct HOMO/LUMO levelsExhibits a strong red-shift in absorption in the gel state acs.org

Advanced Research Applications of 2,8 Dimethoxytetracene in Organic Optoelectronic Devices

Organic Field-Effect Transistors (OFETs) Utilizing 2,8-Dimethoxytetracene Analogues

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and low-cost electronics. The performance of these devices is intrinsically linked to the molecular structure and film-forming properties of the organic semiconductor used. For analogues of this compound, such as other functionalized tetracene or pentacene (B32325) derivatives, research typically focuses on how substitutions affect molecular packing and, consequently, charge transport.

Device Architectures and Thin-Film Fabrication Techniques

The most common device architecture for OFETs is the bottom-gate, top-contact configuration, often utilizing a heavily n-doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer serving as the gate dielectric.

Thin films of organic semiconductors can be fabricated through various methods:

Vacuum Thermal Evaporation: This technique is often used for small molecules and can produce highly ordered crystalline thin films, which are crucial for achieving high charge carrier mobility.

Solution-Processing: Techniques like spin-coating, drop-casting, and inkjet printing are advantageous for large-area and low-cost fabrication. The introduction of alkoxy groups, such as dimethoxy groups, can enhance the solubility of the tetracene core, making it more suitable for solution-based processing methods. The morphology of the resulting thin film, which significantly impacts device performance, is dependent on factors like the solvent used, the concentration of the solution, and the substrate temperature during deposition.

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)

Functionalized tetracene derivatives are investigated for their potential as emitters in OLEDs due to their typically high fluorescence efficiency. The introduction of substituents can tune the emission color.

Electroluminescence Mechanisms and External Quantum Efficiency

In an OLED, the injection of electrons and holes from the cathode and anode, respectively, leads to the formation of excitons (electron-hole pairs) within the emissive layer. The radiative decay of these excitons results in the emission of light, a process known as electroluminescence.

External Quantum Efficiency (EQE) is a critical performance metric for OLEDs, representing the ratio of the number of photons emitted from the device to the number of electrons injected. Achieving high EQE is a primary goal in OLED research. For some advanced OLEDs, EQE values can exceed 20%.

Roles as Charge-Transporting and Emitting Layers

In the emissive layer of an OLED, the organic material can serve two main functions:

Emitting Layer (Emitter/Dopant): The material can be the primary light emitter. Often, a small amount of an emissive dopant is mixed into a host material.

Charge-Transporting Layer (Host): The material can act as a host, facilitating the transport of charge carriers to the emissive dopant molecules where recombination and light emission occur.

The specific role of a tetracene derivative would depend on its energy levels (HOMO/LUMO) relative to other materials in the device stack.

Organic Photovoltaics (OPVs) and Photoelectric Conversion Devices

In organic photovoltaics, organic semiconductors are used to absorb light and generate charge carriers. The most common device structure is the bulk heterojunction (BHJ), where an electron-donating and an electron-accepting material are blended together to form the active layer. When the donor material absorbs a photon, it creates an exciton, which then diffuses to the donor-acceptor interface to be separated into a free electron and a hole, generating a photocurrent.

The suitability of a compound like this compound for OPV applications would depend on its absorption spectrum, energy levels, and its ability to work effectively with a suitable acceptor material to promote efficient charge separation and transport.

Donor-Acceptor Systems Incorporating this compound Derivatives

A detailed analysis of donor-acceptor systems incorporating this compound derivatives, including specific examples, their synthesis, and resulting device performance, is not available in the current scientific literature.

Charge Separation and Recombination Dynamics in OPV Architectures

Specific data on the charge separation and recombination dynamics within organic photovoltaic (OPV) architectures that utilize this compound are not present in published research. This includes time-resolved spectroscopy data and analyses of kinetic models for charge carrier dynamics.

Photodetectors and Sensors Based on this compound Materials

There is no available research detailing the design, fabrication, and performance of photodetectors or sensors based on this compound materials. Consequently, data tables on key performance metrics such as responsivity, detectivity, and response speed cannot be provided.

Future Research Directions and Perspectives for 2,8 Dimethoxytetracene Compounds

Exploration of Novel Heterostructures and Hybrid Organic-Inorganic Systems

A significant direction for future research lies in the integration of 2,8-dimethoxytetracene into novel heterostructures and hybrid organic-inorganic systems. The creation of van der Waals heterostructures, by stacking this compound with other two-dimensional (2D) materials like graphene or transition metal dichalcogenides, could lead to unique electronic and optoelectronic properties. rsc.orgrsc.org These heterostructures can offer highly tunable charge extraction selectivity and work functions, which are crucial for efficient device operation. rsc.org The extremely high surface area of 2D materials provides a versatile platform for modifying bandgaps and charge carrier mobility through combination with organic semiconductors like this compound. rsc.org

Furthermore, the development of hybrid organic-inorganic perovskites (HOIPs) incorporating this compound or its derivatives presents another exciting frontier. nih.govresearchgate.net These hybrid materials have attracted attention due to their remarkable structural variability and highly tunable optical and electrical properties. nih.gov By embedding organic cations derived from this compound within an inorganic framework, it may be possible to create novel 2D sandwich structures with unique semiconducting properties. nih.govresearchgate.net Such organic-inorganic hybrid systems could exhibit interesting dielectric switching and photoluminescence properties, paving the way for new applications in sensors and optoelectronic devices. researchgate.netx-mol.com

Advanced In-Situ Characterization Techniques for Dynamic Processes

To gain a deeper understanding of the dynamic processes occurring within this compound-based devices during operation, the application of advanced in-situ characterization techniques is crucial. Techniques such as in-situ Raman spectroscopy can be employed to observe molecular vibrations and identify intermediate species during chemical reactions or charge transport. mdpi.com X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), can provide valuable information about the electronic valence state and local coordination environment of atoms within the material under operational conditions. mdpi.com

Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), offer high-resolution imaging to visualize the morphology and structural integrity of thin films and interfaces. taylorfrancis.comucd.ie When combined with in-situ capabilities, these methods can track dynamic changes in the material's structure, such as crystallization or degradation, as they happen. Furthermore, spectroscopic techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the functional groups and molecular structures, which is essential for understanding degradation mechanisms. taylorfrancis.com A combinatorial approach, integrating multiple in-situ techniques, will be vital for elucidating the complex structure-property relationships that govern device performance and stability. taylorfrancis.com

Multi-Scale Modeling and Simulation for Predictive Device Performance

Multi-scale modeling is a powerful computational tool that can bridge the gap between atomistic-level understanding and macroscopic device performance, offering a predictive framework for designing new this compound-based materials and devices. researchgate.netdierk-raabe.com This approach combines various computational methods to study processes across different length and time scales. researchgate.net

At the smallest scale, ab initio methods like density functional theory (DFT) can be used to elucidate the electronic structure and bonding nature of this compound, which are fundamental to its material properties. dierk-raabe.com These quantum-level insights can then be fed into higher-level models. researchgate.net

Kinetic Monte Carlo (KMC) simulations can model the interplay of rare events, such as charge hopping between molecules, which is crucial for understanding charge transport in organic semiconductors. mpg.de By using rate parameters derived from electronic structure calculations, first-principles KMC models can provide a realistic description of charge carrier dynamics. mpg.de

At the macroscopic level, computational fluid dynamics (CFD) and continuum models can simulate heat and mass transport within a device, which are critical for understanding device operation and degradation under realistic conditions. researchgate.netmpg.de By integrating these different modeling techniques, a comprehensive multi-scale framework can be developed to predict the performance of devices based on this compound and to guide the design of new materials with optimized properties. dierk-raabe.comdtu.dk

Modeling TechniqueScaleInformation Provided
Density Functional Theory (DFT)AtomisticElectronic structure, bonding, molecular properties
Kinetic Monte Carlo (KMC)MesoscopicCharge transport, charge carrier dynamics
Molecular Dynamics (MD)MesoscopicMolecular packing, morphology
Computational Fluid Dynamics (CFD)MacroscopicHeat and mass transport, device-level phenomena

Strategies for Enhancing Long-Term Environmental and Operational Stability

A major challenge for the practical application of many organic semiconductors, including tetracene derivatives, is their limited long-term environmental and operational stability. Future research must focus on developing strategies to mitigate degradation pathways such as photooxidation and dimerization. uky.edu

One promising approach is the strategic functionalization of the tetracene core. The introduction of bulky substituents can prevent the close contact between aromatic cores, thereby inhibiting "butterfly" dimerization, a common decomposition pathway. uky.edu Careful engineering of the solid-state arrangement of the chromophores through functionalization can also alter the regioselectivity of dimerization. uky.edu

Furthermore, derivatization can improve stability against photooxidation. While unsubstituted acenes are prone to photoinduced endoperoxide formation, which leads to the formation of quinones, appropriate functionalization can enhance stability. uky.edu For instance, the introduction of electron-withdrawing groups has been shown to improve the stability of tetracene dimers. The development of new synthetic methodologies to access a wider range of functionalized this compound derivatives will be key to improving their intrinsic stability.

Encapsulation of devices with barrier layers is another critical strategy to protect the active material from oxygen and moisture in the environment. Research into advanced, flexible, and transparent encapsulation materials will be essential for the development of robust and long-lasting devices.

Development of Solution-Processable this compound Materials

To realize the full potential of this compound in low-cost, large-area electronics, the development of solution-processable materials is paramount. mdpi.com Solution-based deposition techniques like spin coating, inkjet printing, and drop casting offer significant advantages over vacuum deposition methods in terms of cost and scalability. mdpi.com

The inherent low solubility of the parent tetracene molecule in common organic solvents necessitates chemical modification. acs.org A widely used strategy is the incorporation of long alkyl or alkoxy chains onto the aromatic backbone. acs.org These flexible side chains disrupt the strong intermolecular π-π stacking in the solid state, leading to improved solubility. The methoxy (B1213986) groups already present in this compound contribute to solubility, and the addition of longer or branched alkyl chains could further enhance this property.

The regiochemistry of the side-chain attachment is also crucial, as it not only affects solubility but also influences the molecular packing in the solid state and the resulting electronic properties. acs.org Future research should focus on the systematic synthesis and characterization of a series of this compound derivatives with varying side chains to establish a clear structure-property relationship. This will enable the rational design of molecules with optimal solubility for solution processing without compromising their charge transport characteristics. The development of stable inks from these solution-processable materials will be a critical step towards the fabrication of flexible and printed electronic devices. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,8-Dimethoxytetracene?

A common approach involves nucleophilic aromatic substitution or cross-coupling reactions, leveraging methoxy groups as directing agents. For example, refluxing tetracene derivatives with methoxy-substituted reagents in anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by purification via column chromatography (hexane/ethyl acetate gradients). Purity should be confirmed using melting point analysis and thin-layer chromatography (TLC) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify methoxy group positions and aromatic proton environments.
  • UV-Vis Spectroscopy: Compare absorption maxima with TDDFT-predicted electronic transitions to validate conjugation patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical formula.

Advanced: How can TDDFT calculations optimize experimental design for studying this compound’s electronic properties?

Time-dependent density functional theory (TDDFT) models the compound’s π\pi-π\pi^* transitions and predicts absorption spectra. Calibrate computational parameters (e.g., basis sets like 6-31G*, solvent effects via PCM models) against experimental UV-Vis data. Discrepancies may indicate solvatochromic effects or intermolecular interactions requiring further spectroscopic validation .

Advanced: How to resolve contradictions between experimental and computational data for this compound’s reactivity?

Replicate Experiments: Ensure consistency in reaction conditions (temperature, solvent purity).

Statistical Analysis: Apply Student’s t-test or ANOVA to assess data variability across trials.

Computational Refinement: Adjust DFT functionals (e.g., B3LYP vs. CAM-B3LYP) to better align with observed reaction pathways .

Advanced: What mechanistic insights guide the analysis of this compound’s photostability?

Perform controlled degradation studies under UV light, monitoring by HPLC or GC-MS. Compare activation energies (EaE_a) via Arrhenius plots. Methoxy groups may stabilize intermediates through resonance; use isotopic labeling (18^{18}O) or trapping agents to identify transient species .

Methodological: How should researchers design experiments to assess this compound’s thermal stability?

Thermogravimetric Analysis (TGA): Quantify mass loss at varying heating rates.

Differential Scanning Calorimetry (DSC): Detect phase transitions or exothermic decomposition.

Kinetic Modeling: Apply Flynn-Wall-Ozawa or Kissinger methods to derive degradation kinetics .

Methodological: What protocols ensure safe handling of this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of aromatic vapors.
  • Waste Disposal: Segregate halogenated solvent waste per OSHA guidelines .

Methodological: How to validate the reproducibility of this compound’s crystallization process?

  • Control Nucleation: Use seed crystals or anti-solvent vapor diffusion.
  • X-ray Diffraction (XRD): Compare unit cell parameters across batches.
  • Statistical Process Control (SPC): Track yield and purity variability using control charts .

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